Tilarginine

Catalog No.
S545362
CAS No.
17035-90-4
M.F
C7H16N4O2
M. Wt
188.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tilarginine

CAS Number

17035-90-4

Product Name

Tilarginine

IUPAC Name

(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid

Molecular Formula

C7H16N4O2

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C7H16N4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11)/t5-/m0/s1

InChI Key

NTNWOCRCBQPEKQ-YFKPBYRVSA-N

SMILES

CN=C(N)NCCCC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Arginine, L-NG-Monomethyl, D-NMMA, L Monomethylarginine, L NG Monomethyl Arginine, L-Monomethylarginine, L-NG-Monomethyl Arginine, L-NMMA, N(G)-Methylarginine, N(G)-Monomethyl-D-Arginine, N(G)-Monomethylarginine, N(omega)-Monomethyl-L-Arginine, NG Monomethyl L Arginine, NG-Monomethyl-L-Arginine, omega N Methylarginine, omega-N-Methylarginine

Canonical SMILES

CN=C(N)NCCCC(C(=O)O)N

Isomeric SMILES

CN=C(N)NCCC[C@@H](C(=O)O)N

Description

The exact mass of the compound Tilarginine is 188.1273 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Arginine. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tilarginine, also known as L-N-monomethyl arginine, is a derivative of the amino acid arginine. Its chemical formula is C₇H₁₆N₄O₂, and it belongs to the class of organic compounds known as arginine and its derivatives. This compound acts primarily as a non-selective inhibitor of nitric oxide synthase, which is crucial in the production of nitric oxide, a signaling molecule involved in various physiological processes such as vasodilation and neurotransmission . Tilarginine has been studied for its potential therapeutic applications in conditions like septic shock and myocardial infarction .

. Its primary mechanism involves the inhibition of nitric oxide synthase, which prevents the conversion of L-arginine to nitric oxide. This action can lead to decreased vasodilation and altered blood flow dynamics . The inhibition of nitric oxide synthesis can have significant implications in various physiological and pathological contexts, particularly in cardiovascular health.

Tilarginine can be synthesized through various methods involving the methylation of arginine. One common approach includes the reaction of L-arginine with methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The resulting product is then purified through crystallization or chromatography techniques to obtain tilarginine in a pure form .

Tilarginine has several applications in both research and clinical settings:

  • Septic Shock Treatment: Investigated for its potential to modulate nitric oxide levels during septic shock.
  • Cardiovascular Research: Used to study the role of nitric oxide in cardiovascular physiology and pathology.
  • Biochemical Tool: Employed in laboratory settings to explore the physiological roles of nitric oxide and its implications in various diseases .

Research on tilarginine has focused on its interactions with various biological systems, particularly regarding its effects on vascular function. Studies indicate that tilarginine can significantly alter hemodynamic parameters by reducing cardiac output and increasing pulmonary vascular resistance when administered at higher doses . Furthermore, interactions with other drugs or compounds that influence nitric oxide pathways are also an area of interest, as they may affect the efficacy and safety profile of tilarginine.

Tilarginine shares structural similarities with other methylated derivatives of arginine. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
N-MethylarginineMethylated amino acidNon-selective inhibitor of nitric oxide synthase
L-NG-Monomethyl ArginineMethylated amino acidSimilar inhibitory action on nitric oxide synthesis
N,N-DimethylarginineMethylated amino acidMore potent inhibitor compared to tilarginine
L-ArginineParent amino acidPrecursor for nitric oxide synthesis

Uniqueness: Tilarginine is distinguished by its specific structural configuration and pharmacological profile as a competitive inhibitor of nitric oxide synthase. While other similar compounds also inhibit this enzyme, they may differ in potency or selectivity towards specific isoforms of nitric oxide synthase .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

188.12732577 g/mol

Monoisotopic Mass

188.12732577 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

27JT06E6GR

Pharmacology

Tilarginine is a pan-nitric oxide synthase (NOS) inhibitor, with potential immunomodulating and antineoplastic activities. Upon administration, tilarginine binds to and inhibits NOS, a free radical signaling molecule that promotes angiogenesis, metastasis, and immunosuppression in the tumor microenvironment (TME). Reduction in NOS activity may abrogate the immunosuppressive TME, enhance tumor antigen-specific immune response and inhibit tumor cell proliferation.

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

17035-90-4
133587-00-5

Dates

Modify: 2024-02-18
1: Firger J. Nitric Oxide Inhibitors Hit Target for Triple-Negative Breast Cancer. J Natl Cancer Inst. 2015 Aug 4;107(8). pii: djv235. doi: 10.1093/jnci/djv235. Print 2015 Aug. PubMed PMID: 26243205; PubMed Central PMCID: PMC4609569.
2: Sand CA, Hobbs AJ. The nuances of NO synthase regulation in sepsis: Could targeting BH4 be the answer? Vascul Pharmacol. 2016 Feb;77:35-7. doi: 10.1016/j.vph.2015.10.008. Epub 2015 Nov 7. Review. PubMed PMID: 26556765.
3: Howes LG, Brillante DG. Expert opinion on tilarginine in the treatment of shock. Expert Opin Investig Drugs. 2008 Oct;17(10):1573-80. doi: 10.1517/13543784.17.10.1573 . Review. PubMed PMID: 18808317.
4: Bech JN, Aagaard NK, Pedersen RS, Sorensen TB, Vilstrup H, Pedersen EB. Renal effects of NO-inhibition in patients with cirrhosis vs. healthy controls: a randomized placebo-controlled crossover study. Liver Int. 2014 Feb;34(2):211-9. doi: 10.1111/liv.12233. Epub 2013 Jun 28. PubMed PMID: 23809512.
5: Martens-Lobenhoffer J, Bode-Böger SM, Clement B. First detection and quantification of N(δ)-monomethylarginine, a structural isomer of N(G)-monomethylarginine, in humans using MS(3). Anal Biochem. 2016 Jan 15;493:14-20. doi: 10.1016/j.ab.2015.10.001. Epub 2015 Oct 20. PubMed PMID: 26464121.
6: Wang S, Pan DX, Wang D, Wan P, Qiu DL, Jin QH. Nitric oxide facilitates active avoidance learning via enhancement of glutamate levels in the hippocampal dentate gyrus. Behav Brain Res. 2014 Sep 1;271:177-83. doi: 10.1016/j.bbr.2014.06.011. Epub 2014 Jun 13. PubMed PMID: 24933186.
7: Hou Y, Hu S, Jia S, Nawaratna G, Che D, Wang F, Bazer FW, Wu G. Whole-body synthesis of L-homoarginine in pigs and rats supplemented with L-arginine. Amino Acids. 2016 Apr;48(4):993-1001. doi: 10.1007/s00726-015-2145-4. Epub 2015 Dec 16. PubMed PMID: 26676627.
8: Stewart JM, Suggs M, Merchant S, Sutton R, Terilli C, Visintainer P, Medow MS. Postsynaptic α1-Adrenergic Vasoconstriction Is Impaired in Young Patients With Vasovagal Syncope and Is Corrected by Nitric Oxide Synthase Inhibition. Circ Arrhythm Electrophysiol. 2016 Aug;9(8). pii: e003828. doi: 10.1161/CIRCEP.115.003828. PubMed PMID: 27444639; PubMed Central PMCID: PMC4959809.
9: Muskiet MH, Tonneijck L, Smits MM, Kramer MH, Diamant M, Joles JA, van Raalte DH. Acute renal haemodynamic effects of glucagon-like peptide-1 receptor agonist exenatide in healthy overweight men. Diabetes Obes Metab. 2016 Feb;18(2):178-85. doi: 10.1111/dom.12601. Epub 2016 Jan 5. PubMed PMID: 26636423.
10: Jung CS, Lange B, Zimmermann M, Seifert V. Role of endogenous monomethylated L-arginine (L-NMMA) after subarachnoid hemorrhage. Neurol Res. 2013 Sep;35(7):709-12. doi: 10.1179/1743132813Y.0000000194. Epub 2013 Apr 12. PubMed PMID: 23582621.
11: Linz TH, Lunte SM. Heat-assisted extraction for the determination of methylarginines in serum by CE. Electrophoresis. 2013 Jun;34(11):1693-700. doi: 10.1002/elps.201200567. PubMed PMID: 23417924; PubMed Central PMCID: PMC3744101.
12: Bech JN, Starklint J, Bentzen H, Nyvad O, Pedersen EB. Renal and hormonal effects of systemic nitric oxide inhibition in patients with congestive heart failure and in healthy control subjects. J Card Fail. 2013 Nov;19(11):776-85. doi: 10.1016/j.cardfail.2013.10.001. Epub 2013 Oct 9. PubMed PMID: 24263123.
13: Zena LA, Gargaglioni LH, Bícego KC. Role of brain nitric oxide in the cardiovascular control of bullfrogs. Comp Biochem Physiol A Mol Integr Physiol. 2013 Jun;165(2):263-71. doi: 10.1016/j.cbpa.2013.03.020. Epub 2013 Mar 26. PubMed PMID: 23538225.
14: Jiao J, Zhou B, Zhu X, Gao Z, Liang Y. Fusaric acid induction of programmed cell death modulated through nitric oxide signalling in tobacco suspension cells. Planta. 2013 Oct;238(4):727-37. doi: 10.1007/s00425-013-1928-7. Epub 2013 Jul 10. PubMed PMID: 23838885.
15: Larsen T, Mose FH, Bech JN, Pedersen EB. Effect of nitric oxide inhibition on blood pressure and renal sodium handling: a dose-response study in healthy man. Clin Exp Hypertens. 2012;34(8):567-74. doi: 10.3109/10641963.2012.681727. Epub 2012 May 4. PubMed PMID: 22559218.
16: Cooke JP, Ghebremariam YT. DDAH says NO to ADMA. Arterioscler Thromb Vasc Biol. 2011 Jul;31(7):1462-4. doi: 10.1161/ATVBAHA.111.228833. PubMed PMID: 21677286; PubMed Central PMCID: PMC3132190.
17: Saito Y, Sawa T, Yoshitake J, Ito C, Fujii S, Akaike T, Arimoto H. Nitric oxide promotes recycling of 8-nitro-cGMP, a cytoprotective mediator, into intact cGMP in cells. Mol Biosyst. 2012 Nov;8(11):2909-15. doi: 10.1039/c2mb25189b. Epub 2012 Aug 14. PubMed PMID: 22892818.
18: Lee KS, Lee DK, Jeoung D, Lee H, Choe J, Ha KS, Won MH, Kwon YG, Kim YM. Differential effects of substrate-analogue inhibitors on nitric oxide synthase dimerization. Biochem Biophys Res Commun. 2012 Feb 3;418(1):49-55. doi: 10.1016/j.bbrc.2011.12.123. Epub 2012 Jan 3. PubMed PMID: 22240022.
19: Schindler C, Leuschner S, Schwanebeck U, Kirch W. Characterization of local vascular effects of the nitric oxide inhibitor NG-monomethyl-L-arginine on dorsal hand veins. J Clin Pharmacol. 2012 Jun;52(6):859-69. doi: 10.1177/0091270011406277. Epub 2011 May 12. PubMed PMID: 21566204.
20: Cracowski JL, Roustit M. Pharmacology of the human skin microcirculation. Microvasc Res. 2010 Jul;80(1):1. doi: 10.1016/j.mvr.2010.03.005. Epub 2010 Mar 18. PubMed PMID: 20303359.

Explore Compound Types